molecular formula C12H13NO2 B14215793 {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene CAS No. 716316-15-3

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene

Cat. No.: B14215793
CAS No.: 716316-15-3
M. Wt: 203.24 g/mol
InChI Key: MXIFHGCDMBHPQO-UHFFFAOYSA-N
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Description

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclobutyl group with an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene typically involves the reaction of cyclobutyl alcohol with phosgene to form cyclobutyl isocyanate. This intermediate is then reacted with benzyl alcohol under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide, leading to the formation of azides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Azides.

Scientific Research Applications

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl isocyanate: Shares the cyclobutyl and isocyanate functional groups but lacks the benzene ring.

    Benzyl isocyanate: Contains the benzene ring and isocyanate group but lacks the cyclobutyl group.

Uniqueness

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is unique due to the combination of its cyclobutyl, benzene, and isocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications and research.

Properties

CAS No.

716316-15-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3-isocyanatocyclobutyl)oxymethylbenzene

InChI

InChI=1S/C12H13NO2/c14-9-13-11-6-12(7-11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-8H2

InChI Key

MXIFHGCDMBHPQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N=C=O

Origin of Product

United States

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